N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride
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Overview
Description
N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C₈H₁₁ClN₂O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods: While specific industrial production methods for N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oximes and other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N’-Hydroxy-4-methylbenzene-1-carboximidamide hydrochloride
- N’-Hydroxy-3-methylbenzene-1-carboximidamide hydrochloride
Comparison: N’-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different properties in terms of stability, solubility, and interaction with biological targets .
Properties
IUPAC Name |
N'-hydroxy-2-methylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-4-2-3-5-7(6)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXBOVFSZYMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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